Scandium(III) nitrate hydrate

Vue d'ensemble

Description

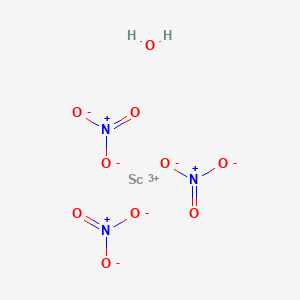

Scandium(III) nitrate hydrate is a white to pale cream powder or crystal . It is used as an oxidizing agent in organic synthesis and finds applications in the optical coatings, electronic ceramics, and laser industries .

Chemical Reactions Analysis

Scandium(III) nitrate hydrate is used as an oxidizing agent in organic synthesis . It has been found to be a successful catalyst in chemical reactions such as Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes .Physical And Chemical Properties Analysis

Scandium(III) nitrate hydrate is a white solid which dissolves in water and ethanol . It has a molecular weight of 230.97 (anhydrous basis) . The degree of hydration is approximately 4 .Applications De Recherche Scientifique

Complex Formation with Chloride and Nitrate Ions : Scandium(III) demonstrates complex formation with chloride and nitrate ions. This is significant in ion-exchange studies and has implications in various chemical processes (Sekine & Hasegawa, 1966).

Extraction with Tributyl Phosphate : The distribution of Scandium(III) between organic solutions (like tributyl phosphate) and aqueous solutions containing perchlorate, nitrate, and chloride has been studied. This is crucial for understanding the extraction and purification processes of Scandium (Sekine, Hamada, & Sakairi, 1966).

Hydration and Crystal Structures : XAFS and LAXS methods have been used to characterize the structures of hydrated Scandium(III) ions in solutions and crystalline hydrates. This research is important in understanding the behavior of Scandium(III) in different environments (Lindqvist-Reis, Persson, & Sandström, 2006).

Hydrolytic Behavior : The hydrolytic behavior of Scandium(III) ions has been studied using potentiometric titration, which is essential for understanding its reactions in aqueous solutions (Brown, Ellis, & Sylva, 1983).

Coordination Polymers : Research into the reaction of Scandium chloride and nitrate with certain organic ligands to form three-dimensional framework compounds has implications for material science, especially in the development of novel materials (Dietzel, Blom, & Fjellvåg, 2006).

Complexes for Biological Applications : The aqueous chemistry of Scandium(III), especially in nuclear medicine, is becoming increasingly relevant. The characterization of scandium complexes is crucial for their application in biological and medical fields (Vaughn, Koller, & Boros, 2021).

Safety And Hazards

Propriétés

IUPAC Name |

scandium(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.H2O.Sc/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQULVNEUCEVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N3O10Sc | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scandium(III) nitrate hydrate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)